Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride
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Overview
Description
Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. This compound is characterized by its ability to interact with both hydrophobic and hydrophilic substances, making it useful in a wide range of chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Starting Materials: Tertiary amine (e.g., N,N-dimethylethanolamine) and alkyl halide (e.g., hexyl chloride).
Reaction Conditions: Reflux in ethanol or methanol.
Product Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium hydroxide can yield the corresponding hydroxide salt.
Scientific Research Applications
Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and surfactants.
Mechanism of Action
The mechanism of action of Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It also interacts with proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride
- Ethanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride
Uniqueness
Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride is unique due to its specific alkyl chain length and functional groups, which confer distinct surfactant properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions.
Properties
CAS No. |
646069-01-4 |
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Molecular Formula |
C11H26ClNO2 |
Molecular Weight |
239.78 g/mol |
IUPAC Name |
hexoxymethyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C11H26NO2.ClH/c1-4-5-6-7-10-14-11-12(2,3)8-9-13;/h13H,4-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
SYLKWDKTRPKWFE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOC[N+](C)(C)CCO.[Cl-] |
Origin of Product |
United States |
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